molecular formula C17H14F2N4O B12173216 N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B12173216
M. Wt: 328.32 g/mol
InChI Key: FVJLFBUSFNZDDF-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide under basic conditions.

    Attachment of the 3,5-difluorophenyl group: This can be done through a Suzuki coupling reaction between a boronic acid derivative of the 3,5-difluorophenyl group and a halogenated pyrazole intermediate.

    Formation of the carboxamide group: This step involves the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide exhibits significant activity as a ligand for cannabinoid receptors CB1 and CB2. These receptors are involved in various physiological processes, including pain modulation and neuroprotection. The compound's ability to interact with these receptors suggests potential applications in:

  • Pain Management : By modulating cannabinoid receptors, the compound may help alleviate chronic pain conditions.
  • Neuroprotection : Its interaction with cannabinoid receptors could provide protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Numerous studies have explored the pharmacodynamics of this compound. For instance:

  • In vitro Studies : These studies have demonstrated that the compound effectively binds to cannabinoid receptors, suggesting its potential as a therapeutic agent for conditions such as chronic pain and anxiety disorders.
  • Animal Models : Research involving animal models has shown promising results in pain relief and neuroprotective effects, further supporting its application in clinical settings .

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: is similar to other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-cyclopropyl-1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, with the chemical formula C17_{17}H14_{14}F2_2N4_4O and a molecular weight of approximately 328.32 g/mol, has emerged as a significant compound in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interaction with cannabinoid receptors, anti-inflammatory properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A cyclopropyl group
  • A 3,5-difluorophenyl moiety
  • A pyrrole ring attached to a pyrazole core

This structural arrangement is believed to enhance the compound's lipophilicity and binding affinity to biological targets, particularly cannabinoid receptors CB1 and CB2.

1. Cannabinoid Receptor Modulation

Research indicates that this compound acts as a ligand for cannabinoid receptors. Studies have shown that compounds with similar scaffolds can effectively modulate these receptors, suggesting potential applications in:

  • Pain management
  • Neuroprotection

The presence of both pyrrole and pyrazole rings facilitates interactions with receptor binding sites, enhancing the compound's efficacy as a therapeutic agent.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. For instance, IC50_{50} values for related compounds against COX enzymes have been reported, indicating potential for anti-inflammatory applications.

CompoundIC50_{50} COX-1 (μM)IC50_{50} COX-2 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
N-cyclopropyl...TBDTBD

These findings highlight the compound's potential in developing new anti-inflammatory drugs.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the structure can lead to variations in potency and selectivity towards cannabinoid receptors and COX enzymes.

Key Findings from SAR Studies

  • The introduction of electron-withdrawing or electron-donating groups can significantly alter the pharmacological profile.
  • Compounds with enhanced lipophilicity often exhibit improved binding affinities.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:

  • Study on Cannabinoid Receptor Interaction : A study demonstrated that derivatives similar to N-cyclopropyl... showed significant binding affinities to CB1 and CB2 receptors, suggesting their utility in treating conditions like chronic pain and anxiety disorders.
  • Anti-inflammatory Activity Assessment : In vivo studies using carrageenan-induced paw edema models indicated that certain derivatives exhibited substantial anti-inflammatory effects compared to standard treatments like indomethacin.

Properties

Molecular Formula

C17H14F2N4O

Molecular Weight

328.32 g/mol

IUPAC Name

N-cyclopropyl-1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H14F2N4O/c18-11-7-12(19)9-14(8-11)23-17(22-5-1-2-6-22)15(10-20-23)16(24)21-13-3-4-13/h1-2,5-10,13H,3-4H2,(H,21,24)

InChI Key

FVJLFBUSFNZDDF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4

Origin of Product

United States

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